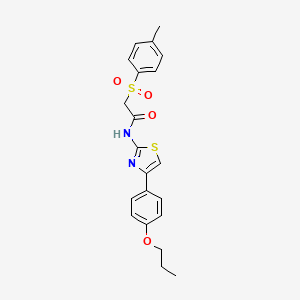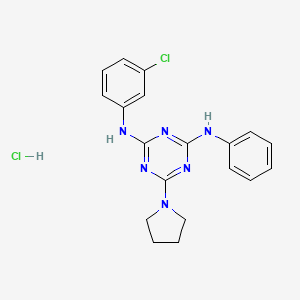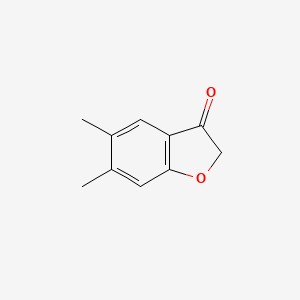
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-propoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
-
Introduction of the Tosyl Group: : The next step involves the introduction of the tosyl group to the thiazole ring. This can be achieved by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Formation of the Final Compound: : The final step involves the acylation of the thiazole intermediate with acetic anhydride to form this compound. This reaction is typically carried out in the presence of a base such as pyridine at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the tosyl group, leading to the formation of the corresponding amine.
-
Substitution: : The compound can undergo substitution reactions, particularly at the tosyl group. Nucleophiles such as amines or thiols can replace the tosyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at room temperature.
Substitution: Amines, thiols; typically carried out in organic solvents such as dichloromethane or ethanol at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: New derivatives with substituted tosyl groups
Applications De Recherche Scientifique
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
-
Medicine: : The compound has shown promise as a potential therapeutic agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
-
Industry: : The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide can be compared with other thiazole derivatives, such as:
-
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a similar structure but with a methoxy group instead of a propoxy group. The difference in the substituent can lead to variations in biological activity and chemical reactivity.
-
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has an ethoxy group instead of a propoxy group. The shorter alkyl chain can affect the compound’s solubility and interaction with molecular targets.
-
N-(4-(4-butoxyphenyl)thiazol-2-yl)-2-tosylacetamide: : This compound has a butoxy group instead of a propoxy group. The longer alkyl chain can influence the compound’s lipophilicity and biological activity.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZXSISMSKPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2919951.png)


![4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2919956.png)


![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2919965.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
